ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 3,5-dimethylbenzamido substituent at position 5, a 4-fluorophenyl group at position 3, and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSCBVKRJLSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-10-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with specific biological targets. The presence of the 4-fluorophenyl group enhances lipophilicity and binding affinity to target proteins, while the thieno[3,4-d]pyridazine scaffold contributes to its pharmacological properties. The compound is thought to modulate enzyme activity and cellular pathways involved in cancer proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, a study reported that certain derivatives showed potent growth inhibition across various human tumor cell lines (NCI 60) with IC50 values significantly lower than standard treatments like 5-fluorouracil .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Ethyl 5-(3,5-dimethylbenzamido)-... | TBD | Potentially high |
| Compound 20 | 0.20 | Strong DHFR inhibitor |
| Methotrexate (MTX) | 0.22 | Standard reference |
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for cancer cell proliferation. Inhibitory assays indicated that similar compounds exhibit potent inhibition with IC50 values comparable to established drugs .
Case Studies
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, key comparisons are drawn with structurally similar molecules (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations:
Core Heterocycle Differences: The thieno[3,4-d]pyridazine core distinguishes the target compound from pyrazole (e.g., 4h) or pyrazolo[3,4-d]pyrimidine derivatives . This core influences electronic properties and binding affinity.
The 4-fluorophenyl moiety is a common feature across analogs, suggesting its role in π-π stacking interactions with biological targets.
Biological Activity : While direct activity data for the target compound is unavailable, pyridazine derivatives are frequently explored as kinase inhibitors, whereas pyrazole analogs (e.g., 4h) show antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
